(S)-2-Amino-1-(4-phenylpiperidin-1-yl)-propan-1-one hydrochloride
Overview
Description
“(S)-2-Amino-1-(4-phenylpiperidin-1-yl)-propan-1-one hydrochloride” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a key component of “this compound”.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
1. Cancer Therapy Applications
FTY720, a structurally similar compound, is a potent immunosuppressant approved by the FDA for treating multiple sclerosis. Interestingly, it also shows preclinical antitumor efficacy in various cancer models. The compound's cytotoxic effect, which does not require phosphorylation, hints at the involvement of S1PR-independent mechanisms, distinct from its immunosuppressive property (Zhang et al., 2013).
2. Antimicrobial Potential of Chitosan
Chitosan, an aminopolysaccharide biopolymer with a unique chemical structure, has been recognized for its extensive range of applications, including its potential as an antimicrobial agent. It has been increasingly used in food and pharmaceutical formulations due to its biocompatibility and various pharmacological activities (Raafat & Sahl, 2009).
3. Pharmacokinetics and Metabolism in Drug Development
The compound S-1, a selective androgen receptor modulator (SARM), provides insights into the pharmacokinetics and metabolism important in the preclinical development of propanamide compounds. This includes understanding the compound's absorption, clearance, distribution, and extensive metabolization, crucial for designing drugs with optimal pharmacokinetic characteristics (Wu et al., 2006).
4. Nutritional and Therapeutic Applications
Various compounds structurally related to the query compound have shown potential in nutrition and therapy. For example, protein hydrolysates have been studied for their accelerated digestion and absorption rates compared to intact proteins, influencing muscle protein synthesis and nutritional uptake (Koopman et al., 2009).
5. Use in CNS Disorders and Diverse Therapeutic Fields
N-phenylpiperazine derivatives, a key structure in the query compound, have been utilized in medicinal chemistry, especially for CNS disorders. However, the versatility of this scaffold suggests its potential in a wide range of therapeutic fields, awaiting exploration and diversification (Maia et al., 2012).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “(S)-2-Amino-1-(4-phenylpiperidin-1-yl)-propan-1-one hydrochloride” and similar compounds may have significant potential for future research and drug development.
properties
IUPAC Name |
(2S)-2-amino-1-(4-phenylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKNXIYKAIJDAG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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